molecular formula C7H4INO B8729327 5-Hydroxy-2-iodobenzonitrile

5-Hydroxy-2-iodobenzonitrile

Cat. No. B8729327
M. Wt: 245.02 g/mol
InChI Key: KTWVKNRBJKQPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

3-Hydroxy-benzonitrile (15 g, 0.126 mol) and iodine monochloride (28 g, 0.172 mol) is heated in acetic acid for 15 hours at 45° C. H2O is added to precipitate the product out. After the precipitate is collected and washed with Na2SO3, the residue is chromatographed with chloroform to get the product (2 g, 7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[I:10]Cl.O>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([I:10])=[C:4]([CH:3]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1
Name
Quantity
28 g
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate the product out
CUSTOM
Type
CUSTOM
Details
After the precipitate is collected
WASH
Type
WASH
Details
washed with Na2SO3
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed with chloroform

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=C(C#N)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.